2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine
Description
2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine is a pyrimidine derivative characterized by a dihydroxy-imino moiety at positions 2 and 3, a phenoxy substituent at position 6, and an amine group at position 2.
Properties
CAS No. |
84370-86-5 |
|---|---|
Molecular Formula |
C10H10N4O2 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine |
InChI |
InChI=1S/C10H10N4O2/c11-8-6-9(13-10(12)14(8)15)16-7-4-2-1-3-5-7/h1-6,12,15H,11H2 |
InChI Key |
GNQSEISTGYFZSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=N)N(C(=C2)N)O |
Origin of Product |
United States |
Preparation Methods
Method 1: Cyclization Reaction
One common approach involves cyclization reactions starting from substituted phenoxy derivatives and pyrimidine precursors:
- Step 1 - Formation of Intermediate :
- A substituted phenoxy compound reacts with a pyrimidine precursor under controlled conditions.
- Solvents like methanol or ethanol are used to facilitate solubility.
- Catalysts such as acids or bases may be employed to initiate the reaction.
-
- Hydroxylating agents (e.g., hydrogen peroxide or hydroxylamine) are introduced to form the hydroxy group at the desired position on the pyrimidine ring.
-
- Imine-forming agents (e.g., ammonia or amines) react with the intermediate to yield the final compound.
Method 2: Substitution Reaction
This method involves direct substitution reactions on a preformed pyrimidine ring:
- Step 1 - Phenoxy Group Introduction :
- A halogenated pyrimidine reacts with a phenoxy compound in the presence of a base (e.g., potassium carbonate).
- The reaction is typically carried out in polar solvents like dimethylformamide (DMF).
- Step 2 - Functional Group Modifications :
- Hydroxylation and imine formation are achieved through sequential reactions using appropriate reagents.
Method 3: Multi-Step Organic Synthesis
A more complex route involves multi-step synthesis starting from simpler organic molecules:
- Step 1 - Pyrimidine Ring Construction :
- Small organic molecules like urea or guanidine react with diketones to form the pyrimidine ring.
Step 2 - Phenoxy Substitution :
- Phenoxy groups are introduced via nucleophilic substitution.
Reaction Conditions
The synthesis of this compound typically requires:
- Temperature control : Reactions are often conducted at moderate temperatures (e.g., $$50^\circ C$$ to $$100^\circ C$$).
- Solvent selection : Polar solvents like methanol, ethanol, or DMF are preferred for solubility.
- Catalysts : Acidic or basic catalysts may be used to facilitate specific steps in the reaction sequence.
Yield Optimization Strategies
To improve yields and purity:
- Use high-purity starting materials.
- Employ advanced purification techniques such as recrystallization or column chromatography.
- Monitor reactions using Thin Layer Chromatography (TLC) or High Performance Liquid Chromatography (HPLC).
Data Table Summary
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclization Reaction | Phenoxy derivatives, pyrimidine precursors | Intermediate formation |
| Hydroxylation | Hydrogen peroxide, hydroxylamine | Hydroxy group introduction |
| Imine Formation | Ammonia or amines | Final compound synthesis |
| Substitution Reaction | Halogenated pyrimidines, potassium carbonate | Phenoxy substitution |
| Multi-Step Synthesis | Urea/guanidine, diketones | Pyrimidine ring construction |
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine, also known under synonyms like Einecs 282-746-9 and 2,3-Dihydro-3-hydroxy-2-imino-6-phenoxy-4-pyrimidinamine, is a chemical compound with a molecular weight of 218.21 . It has the molecular formula .
While specific applications of 2,3-dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine are not detailed in the provided search results, the broader chemical family of quinazolines, to which this compound may be related, has a wide range of applications, especially in medicinal chemistry .
Potential Applications Based on Quinazoline Derivatives
Based on the search results, quinazoline derivatives have shown promise in several therapeutic areas :
- Anti-Tumor Agents: Quinazoline derivatives have demonstrated activity against various cancer cell lines. For example, some compounds have been found to be extremely selective and potent against EGFR inhibition and show anticancer activity against breast cancer cell lines . Additionally, certain quinazoline derivatives have shown effectiveness as broad-spectrum antitumor agents .
- Anti-Convulsant: Some quinazoline derivatives have been screened for anticonvulsant activity .
- Anti-Inflammatory Agents: Certain 4-amino quinazoline derivatives have demonstrated high anti-inflammatory activity when compared to standard drugs .
- Sirtuin Modulating Agents: Quinazoline derivatives have been used for increasing mitochondrial activity and preventing a wide variety of diseases and disorders .
- Antidiabetic Agents: Some quinazoline derivatives have shown alpha-amylase and alpha-glucosidase inhibitory activity, suggesting their potential as inhibitors of enzymes responsible for diabetic conditions .
- Antioxidant Properties: Maillard reaction intermediates such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one contribute to antioxidant properties .
Mechanism of Action
The mechanism of action of 2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Core Scaffold Variations
The compound shares a pyrimidine backbone with several analogs but differs in substituents and fused ring systems:
Key Observations :
- Ring Modifications: Fused thiophene () or pyridine rings () alter electronic properties and binding affinity. For example, thieno-pyrimidines often exhibit enhanced metabolic stability .
Inference for Target Compound :
- The target’s synthesis may involve nucleophilic substitution at position 6 (phenoxy group) and imino-hydroxylation via oxidative or reductive amination.
Hypothesis for Target Compound :
- The imino-hydroxy group may introduce hydrogen-bonding interactions, enhancing selectivity for metalloenzymes (e.g., dihydrofolate reductase). The phenoxy group could modulate solubility and bioavailability .
Biological Activity
2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine (CAS No. 84370-86-5) is a pyrimidine derivative that has garnered attention for its potential biological activities. Its molecular formula is with a molecular weight of 218.21 g/mol. The compound's structure includes a phenoxy group, which may contribute to its pharmacological properties.
The compound exhibits the following chemical properties:
- Molecular Weight : 218.21 g/mol
- Predicted Melting Point : Approximately 359.2 °C
- Density : 1.46 g/cm³
The biological activity of 2,3-dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine can be attributed to its interaction with various biological targets, including enzymes involved in metabolic pathways and signaling cascades.
Inhibition of Dihydrofolate Reductase (DHFR)
Research indicates that compounds similar to this pyrimidine derivative can inhibit dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleotides necessary for DNA replication and repair. Inhibition of DHFR has therapeutic implications in cancer treatment and antimicrobial activity .
Antioxidant Activity
Preliminary studies suggest that derivatives of this compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals or chelating metal ions .
Antitumor Potential
The compound's structure suggests it may have antitumor properties similar to other pyrimidine derivatives. For instance, studies on related compounds have shown efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized pyrimidine precursors. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions under basic conditions (e.g., K₂CO₃ in DMF) . Optimization strategies include:
- Temperature Control : Reflux conditions (e.g., 80–100°C) to enhance reaction kinetics while avoiding decomposition.
- Catalyst Use : Transition metal catalysts (e.g., Pd for cross-coupling) to improve regioselectivity.
- Purification Techniques : Column chromatography or recrystallization from ethanol/water mixtures to isolate high-purity products .
- Yield Improvement : Adjusting stoichiometry of phenoxy-group donors (e.g., phenol derivatives) and monitoring pH to stabilize intermediates .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for confirming the imino (NH) and hydroxy (OH) groups. Aromatic protons from the phenoxy group typically appear as multiplets in δ 6.8–7.5 ppm, while NH/OH protons show broad singlets at δ 8–10 ppm .
- IR Spectroscopy : Peaks at ~3200–3400 cm⁻¹ (N–H/O–H stretching) and ~1650 cm⁻¹ (C=N stretching) confirm functional groups .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) for exact mass verification .
Advanced Research Questions
Q. How do structural modifications at the pyrimidine ring (e.g., substituent variation at C2 or C6) influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Replace the phenoxy group with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) substituents and assess changes in activity via enzymatic assays (e.g., kinase inhibition). For example, methoxy groups enhance solubility but may reduce target affinity .
- 3D-QSAR Modeling : Use software like Schrödinger or MOE to correlate substituent electronic properties (Hammett constants) with activity. Docking studies can predict binding interactions with biological targets (e.g., dihydrofolate reductase) .
Q. How can contradictory data regarding solubility and stability be resolved through experimental design?
- Methodological Answer :
- Crystallography : Single-crystal X-ray diffraction (as in ) reveals hydrogen-bonding networks (e.g., N–H⋯O) that influence solubility.
- Dynamic Light Scattering (DLS) : Measures aggregation tendencies in aqueous buffers (e.g., PBS at pH 7.4).
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and varying pH to identify degradation pathways. Stabilizers like cyclodextrins can mitigate hydrolysis .
Q. What computational approaches are suitable for predicting target interactions and pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to proteins (e.g., 100 ns trajectories in GROMACS) to assess stability of ligand-receptor complexes .
- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions based on substituent effects .
- Free Energy Perturbation (FEP) : Quantifies binding affinity changes upon structural modifications, guiding rational drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
